![molecular formula C9H8Cl2 B14650444 Benzene, [(1E)-3,3-dichloro-1-propenyl]- CAS No. 51157-80-3](/img/structure/B14650444.png)
Benzene, [(1E)-3,3-dichloro-1-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1E)-3,3-dichloro-1-propenyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3,3-dichloro-1-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]- typically involves the reaction of benzene with 3,3-dichloro-1-propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dichloro-1-propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, [(1E)-3,3-dichloro-1-propenyl]- undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, [(1E)-3,3-dichloro-1-propenyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic hydrocarbons on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, Benzene, [(1E)-3,3-dichloro-1-propenyl]- is used in the production of polymers, resins, and other materials. It is also used as a precursor in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Benzene, [(1E)-3,3-dichloro-1-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 3,3-dichloro-1-propenyl group influences the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Benzene, 1,3-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 3 positions.
Benzene, 1,4-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 4 positions.
Benzene, 1,2-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 2 positions.
Uniqueness: Benzene, [(1E)-3,3-dichloro-1-propenyl]- is unique due to the presence of the 3,3-dichloro-1-propenyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This unique structure allows for specific interactions and applications in various fields.
Propiedades
Número CAS |
51157-80-3 |
|---|---|
Fórmula molecular |
C9H8Cl2 |
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
3,3-dichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,9H |
Clave InChI |
PLNSKVFVQQBEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


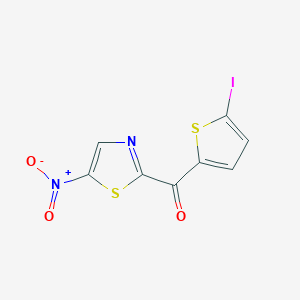
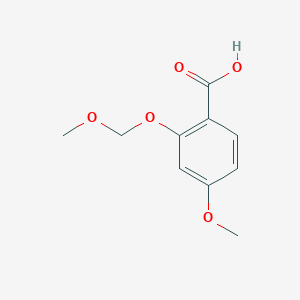

![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
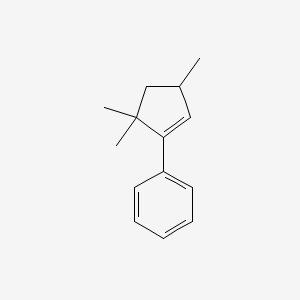
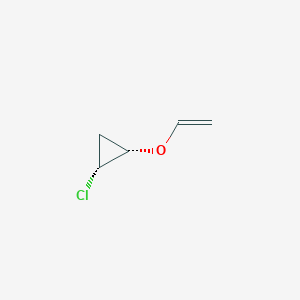
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)

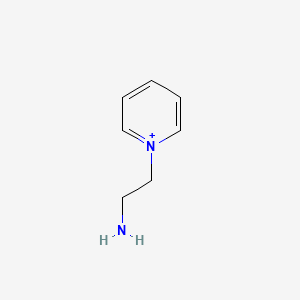
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

